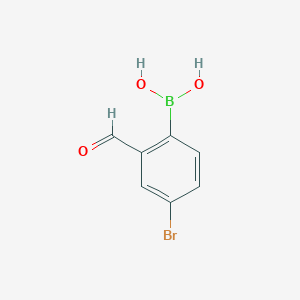

4-Bromo-2-formylphenylboronic acid

Description

Properties

Molecular Formula |

C7H6BBrO3 |

|---|---|

Molecular Weight |

228.84 g/mol |

IUPAC Name |

(4-bromo-2-formylphenyl)boronic acid |

InChI |

InChI=1S/C7H6BBrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H |

InChI Key |

FKLBIQHALGCDPL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)C=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 4-Bromo-2-formylphenylboronic acid

(5-Bromo-1-hydroxy-1,3-dihydro-2,1-benzoxaborole)

Executive Summary

4-Bromo-2-formylphenylboronic acid (CAS: 2170041-79-7) is a bifunctional organoboron scaffold that serves as a critical intermediate in the synthesis of benzoxaboroles , a class of boron-heterocycles with proven clinical utility (e.g., Tavaborole, Crisaborole). Unlike standard phenylboronic acids, this molecule possesses an ortho-formyl group that spontaneously condenses with the boronic acid moiety to form a cyclic hemiacetal (5-bromo-1-hydroxy-2,1-benzoxaborole).

This guide details the structural equilibrium, validated synthesis protocols, and strategic applications of this compound in medicinal chemistry, specifically focusing on its use as a reversible covalent warhead and a versatile cross-coupling module.

Part 1: Chemical Identity & Structural Equilibrium

The defining feature of this molecule is the dynamic equilibrium between its "open" boronic acid form and its "closed" benzoxaborole form. In aqueous and physiological environments, the equilibrium heavily favors the closed cyclic form, which is the pharmacologically active species.

Key Data:

-

CAS Number: 2170041-79-7

-

Molecular Formula: C₇H₆BBrO₃

-

Molecular Weight: 228.84 g/mol

-

pKa (Estimated): ~6.8 – 7.0 (Acidified relative to unsubstituted benzoxaborole [pKa 7.3] due to the electron-withdrawing bromine).

-

Solubility: Moderate in water (as the cyclic form); highly soluble in DMSO, Methanol, and Ethanol.

Structural Dynamics Diagram

The following diagram illustrates the ring-closing equilibrium and the ionization that occurs at physiological pH to form the active tetrahedral anion.

Caption: The structural evolution from the synthetic precursor (Open) to the stable benchtop scaffold (Closed) and the bioactive species (Anion).

Part 2: Synthesis & Manufacturing[1][2]

Direct synthesis of the 4-bromo derivative requires precise regiocontrol to ensure the boron moiety is installed ortho to the formyl group while preserving the bromine at the meta position relative to the boron. The most robust method utilizes a Lithium-Halogen Exchange on a protected dibromo-precursor.

Validated Synthetic Route

Precursor: 2,5-Dibromobenzaldehyde.

-

Protection: The aldehyde is protected as a diethyl acetal to prevent nucleophilic attack during lithiation and to direct the metalation.

-

Regioselective Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C results in selective exchange of the bromine at the 2-position (ortho to the acetal) due to the chelating effect of the acetal oxygens and the inductive destabilization of the C-Li bond at that position.

-

Boron Quench: The lithiated intermediate is trapped with Triisopropyl borate (B(OiPr)₃).

-

Cyclization: Acidic hydrolysis removes the acetal and induces spontaneous cyclization to the benzoxaborole.

Caption: Step-by-step synthetic workflow for the regioselective production of the 5-bromobenzoxaborole scaffold.

Part 3: Reactivity & Strategic Applications

The this compound scaffold offers two distinct handles for chemical modification, making it a valuable "Linchpin" reagent.

1. The "Self-Coupling" Hazard

Because this molecule contains both a boronic acid (nucleophile) and an aryl bromide (electrophile), it is prone to polymerization under standard Suzuki coupling conditions.

-

Risk: Formation of poly(benzoxaborole) oligomers.

-

Solution: To react the bromine handle selectively, the boron moiety must be "masked." The most effective strategy is the conversion to a MIDA (N-methyliminodiacetic acid) Boronate . MIDA boronates are stable to anhydrous cross-coupling conditions, allowing the Br to be reacted first.

2. Medicinal Chemistry: The Covalent Warhead

The benzoxaborole ring acts as a reversible covalent inhibitor . The boron atom is Lewis acidic and can accept a lone pair from the hydroxyl group of Serine or Threonine residues in enzyme active sites (e.g., Leucyl-tRNA synthetase in fungi, PDE4 in inflammation).

-

Mechanism: The enzyme nucleophile attacks the boron, forming a stable, negatively charged tetrahedral adduct.

-

Advantage: Unlike irreversible inhibitors (e.g., acrylamides), this binding is reversible, reducing the risk of off-target toxicity and haptenization.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of MIDA-Protected Intermediate

Use this protocol to mask the boron if you intend to modify the Bromine position via Suzuki Coupling.

Reagents:

-

This compound (1.0 equiv)

-

N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

-

Solvent: Toluene/DMSO (10:1 mixture)

Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Dissolution: Dissolve the boronic acid and MIDA in the Toluene/DMSO mixture.

-

Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Water produced by the condensation is removed azeotropically via the Dean-Stark trap.

-

Monitoring: Continue reflux for 12–16 hours until water collection ceases.

-

Workup: Cool to room temperature. The MIDA boronate often precipitates. If not, concentrate the solvent under reduced pressure.

-

Purification: Wash the solid with diethyl ether to remove unreacted boronic acid. Recrystallize from Acetone/Water if necessary.

-

Yield: Typically 75–85% as a white crystalline solid.

Protocol B: Selective Suzuki Coupling (Using MIDA-Protected Scaffold)

Coupling the aryl bromide with an external boronic acid (R-B(OH)2).

Reagents:

-

MIDA-protected 5-bromobenzoxaborole (1.0 equiv)

-

External Boronic Acid (R-B(OH)2) (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

-

Base: K₃PO₄ (3.0 equiv, anhydrous)

-

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

Degassing: Combine the MIDA-bromide, external boronic acid, and phosphate base in a reaction vial. Purge with Argon for 5 minutes.

-

Catalyst Addition: Add the Palladium catalyst under an Argon stream.

-

Reaction: Add anhydrous Dioxane. Seal the vial and heat to 80°C.

-

Note: Anhydrous conditions are critical. The MIDA group is stable to anhydrous base but hydrolyzes in aqueous base.

-

-

Completion: Monitor by LC-MS (typically 4–6 hours).

-

Deprotection (Post-Coupling): To reveal the active benzoxaborole, treat the crude mixture with 1N NaOH (aq) in THF at room temperature for 30 minutes, followed by acidification to pH 2.

Part 5: Quantitative Properties Table

| Property | Value / Description | Context |

| Melting Point | 135–140 °C (Cyclic form) | Varies with hydration state. |

| pKa | 6.8 – 7.0 (Estimated) | Lower than parent benzoxaborole (7.3) due to Br.[1] |

| LogP | ~1.8 | Lipophilic enough for cell permeability; hydrophilic enough for solubility. |

| H-Bond Donors | 1 (B-OH) | Critical for active site recognition. |

| H-Bond Acceptors | 3 (O atoms) | Includes ring oxygen and hydroxyl. |

| Stability | High (Cyclic form) | Resistant to air oxidation; stable at room temp. |

References

-

Benzoxaborole Synthesis & Equilibrium

- Adamczyk-Woźniak, A., et al. "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore." Journal of Medicinal Chemistry, 2015.

-

MIDA Boronate Strategy

-

Medicinal Chemistry Applications (Tavaborole/Crisaborole)

-

Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 2006.[4]

-

-

General Suzuki Coupling Protocols

- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

An In-depth Technical Guide to 4-Bromo-2-formylphenylboronic Acid for Advanced Research and Development

This guide provides an in-depth technical overview of 4-Bromo-2-formylphenylboronic acid, a versatile bifunctional reagent, for researchers, scientists, and professionals in drug development. We will delve into its core attributes, synthesis, and critical applications, with a focus on practical, field-proven insights.

Core Compound Overview

Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 2170041-79-7 | [1][2] |

| Molecular Formula | C₇H₆BBrO₃ | [1][3] |

| Molecular Weight | 228.84 g/mol | |

| Appearance | Off-white to light yellow powder/solid | [4] |

| Melting Point | 256 - 257 °C | [4] |

| Solubility | Slightly soluble in water | [5][6] |

This compound is a unique building block possessing both a boronic acid moiety and an aldehyde group. This dual functionality allows for sequential or orthogonal chemical transformations, making it a valuable tool in the synthesis of complex molecular architectures.[3] The presence of the bromine atom provides an additional reactive handle for cross-coupling reactions.

Synthesis and Purification: A Tale of Two Pathways

The synthesis of formylphenylboronic acids has evolved to improve yield and purity. The classical approach, reported by Heinrich Nöth, involves a Grignard reaction, while modern adaptations often utilize organolithium chemistry for higher efficiency.[5]

Classical Synthesis (Nöth Method)

The original synthesis begins with the protection of the aldehyde group of 4-bromobenzaldehyde as an acetal. This is a crucial step to prevent the highly reactive Grignard reagent, formed in the subsequent step, from attacking the aldehyde. The Grignard reagent is then formed by reacting the protected bromobenzaldehyde with magnesium, a process that may require activation. Finally, the Grignard reagent is reacted with a trialkyl borate, followed by acidic workup to hydrolyze the borate ester and the acetal, yielding the desired 4-formylphenylboronic acid.[5]

High-Yield Organolithium Route

A more efficient modern approach involves the use of an aryllithium intermediate. 1-Bromo-4-(diethoxymethyl)benzene is treated with a strong base like n-butyllithium at low temperatures (-78 °C) to form the corresponding aryllithium species. This is then reacted with triisopropyl borate, followed by an acidic workup to afford the product in significantly higher yields, often exceeding 90%.[5]

Sources

- 1. 2170041-79-7 | (4-Bromo-2-formylphenyl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 2. (4-Bromo-2-formylphenyl)boronic acid | 2170041-79-7 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

Technical Guide: Solubility & Stability Profile of 4-Bromo-2-formylphenylboronic Acid

Topic: Solubility Profile of 4-Bromo-2-formylphenylboronic Acid in DMSO and Methanol Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

Compound Identity: this compound CAS: 2170041-79-7 (Note: Often misreferenced; verify structure via NMR) Molecular Weight: 228.84 g/mol [1][2]

This guide addresses the critical solubility and stability nuances of This compound , a specialized intermediate used in Suzuki-Miyaura cross-couplings and the synthesis of benzoxaborole scaffolds. Unlike simple phenylboronic acids, this compound possesses an ortho-formyl group capable of intramolecular interaction with the boron center.

Core Thesis: Solvent selection for this compound is not merely about dissolution; it is a choice between structural equilibrium (in DMSO) and chemical modification (in Methanol).

Physicochemical Context: The "Schrödinger’s" Structure

To understand the solubility profile, one must first understand the structural dynamism of the compound. In the solid state and aprotic solvents, it does not exist solely as the open-chain boronic acid.

-

The Equilibrium: The ortho-formyl group acts as an internal nucleophile. In the presence of moisture or specific solvents, the oxygen of the aldehyde attacks the boron, dehydrating the molecule to form a cyclic hydroxybenzoxaborole hemiacetal.

-

Implication: When you dissolve this compound, you are often preparing a mixture of the free boronic acid and its cyclic tautomer.

Diagram 1: Structural Equilibrium Dynamics

The following diagram illustrates the dynamic species present in solution, dependent on solvent choice.

Caption: Figure 1. The dynamic equilibrium between the open boronic acid, the stable cyclic benzoxaborole form (dominant in DMSO), and the reactive ester forms in Methanol.

Solubility Profile in DMSO (The Stock Solvent)

Dimethyl sulfoxide (DMSO) is the gold standard for preparing stock solutions of this compound. It supports high concentrations and stabilizes the compound in a reversible equilibrium.

Solubility Data & Mechanism

-

Operational Solubility: Typically 50–100 mM (approx. 11–23 mg/mL).

-

Mechanism: DMSO is a polar aprotic solvent that disrupts the intermolecular hydrogen bonding of the boronic acid dimer/trimer (boroxine), effectively "unzipping" the solid lattice.

-

Structural State: In DMSO-d6, NMR typically reveals a preference for the cyclic hydroxybenzoxaborole tautomer over the open aldehyde form. This cyclization protects the aldehyde from oxidation, enhancing shelf-life.

Stability & Risks[5]

-

Hygroscopicity: DMSO is hygroscopic. Absorbed water shifts the equilibrium towards the free acid/cyclic hydrate but generally does not degrade the compound.

-

Oxidation: While relatively stable, the aldehyde moiety is susceptible to autoxidation to the carboxylic acid if the DMSO stock is left open to air for prolonged periods.

Protocol: Preparation of 50 mM Stock Solution

-

Weighing: Weigh 11.4 mg of this compound into a 2 mL amber glass vial (borosilicate).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate for 2 minutes at room temperature. Avoid heating above 40°C to prevent promoting boroxine formation.

-

Storage: Store at -20°C. The solution is stable for 3–6 months.

Solubility Profile in Methanol (The Reactive Solvent)

Methanol (MeOH) acts as a reactive solvent . While the compound is physically soluble, it undergoes rapid chemical modification. Methanol should NOT be used for long-term storage.

Solubility vs. Reactivity

-

Physical Solubility: High (>50 mM). The compound dissolves readily.[3]

-

Chemical Fate:

-

Esterification: The boronic acid hydroxyls exchange with methoxy groups to form mono- or dimethyl boronic esters.

-

Acetalization: The ortho-formyl group can react with methanol to form a hemiacetal or dimethyl acetal.

-

Cyclic Etherification: The most likely species is a 1-methoxy-benzoxaborole derivative (see Figure 1, Yellow Node).

-

Impact on Applications

-

LC-MS Analysis: Using MeOH as a mobile phase can lead to "ghost peaks" corresponding to the methyl ester (+14 Da or +28 Da) or the methyl-hemiacetal (+32 Da).

-

Suzuki Coupling: Using MeOH as a co-solvent is acceptable in situ because the basic conditions (e.g., K2CO3) will hydrolyze the esters back to the active boronate species during the reaction.

Comparative Data Summary

| Feature | DMSO (Anhydrous) | Methanol (MeOH) |

| Solubility Limit | High (~100 mM) | High (~100 mM) |

| Dominant Species | Cyclic Hydroxybenzoxaborole | Methyl Esters / Acetals |

| Reversibility | Yes (Dilution into water restores acid) | Conditional (Requires hydrolysis) |

| Stability (25°C) | Days to Weeks | Hours (Rapid equilibration) |

| Recommended Use | Stock Solutions , Biological Assays | In-situ Reaction Solvent only |

Analytical Verification Workflow

To confirm the integrity of your solution, rely on 11B NMR (Boron NMR). This is the only definitive method to distinguish between the open acid, the cyclic form, and the boroxine.

Diagram 2: Solvent Selection & Validation Workflow

Caption: Figure 2. Decision matrix for solvent selection. DMSO is required for stability; MeOH is permissible only for immediate synthetic consumption.

Validation Protocol (NMR)

-

Solvent: DMSO-d6.

-

1H NMR Target: Look for the disappearance of the distinct aldehyde proton (-CHO, ~10 ppm) and the appearance of a benzylic methine proton (-CH(OH)-, ~6.0–6.5 ppm). This confirms the formation of the stable cyclic tautomer.

-

11B NMR Target:

-

~30 ppm: Indicates trigonal (sp2) boron (Open acid).

-

~10–15 ppm: Indicates tetrahedral (sp3) boron character, typical of the cyclic benzoxaborole form coordinating with solvent or self.

-

References

-

Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. (Discusses the equilibrium of 2-formylphenylboronic acids).

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid stability and solvent interactions).

-

Sigma-Aldrich (Merck) . Product Specification: (4-Bromo-2-formylphenyl)boronic acid. (For general handling and safety data).

-

Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. (Mechanistic insight into diol/solvent exchange).

Sources

Physical characteristics and melting point of 4-Bromo-2-formylphenylboronic acid

Technical Whitepaper: Characterization and Handling of 4-Bromo-2-formylphenylboronic Acid

Executive Summary

This compound (CAS: 2170041-79-7) is a specialized organoboron intermediate critical to modern medicinal chemistry and materials science. Distinguished by its orthogonal functional groups—a boronic acid moiety for Suzuki-Miyaura cross-coupling, a formyl group for reductive amination or condensation, and a bromine atom for further halogen-mediated transformations—this compound serves as a versatile scaffold for synthesizing complex biaryl systems.

This guide provides a definitive technical analysis of its physical characteristics, specifically addressing the complexities of determining its melting point due to boroxine formation, and outlines rigorous protocols for its handling and application in drug discovery pipelines.

Chemical Identity & Structural Analysis

| Parameter | Technical Specification |

| IUPAC Name | (4-Bromo-2-formylphenyl)boronic acid |

| CAS Registry Number | 2170041-79-7 |

| Molecular Formula | C₇H₆BBrO₃ |

| Molecular Weight | 228.84 g/mol |

| SMILES | O=CC1=C(B(O)O)C=CC(Br)=C1 |

| Appearance | White to off-white crystalline powder |

| Purity Standard | Typically ≥95% (HPLC/Titration) |

Structural Insight: The molecule features a para-bromo substituent relative to the aromatic ring's connection to the formyl group, but the boronic acid is ortho to the formyl group. This steric proximity can influence reactivity, particularly in metal-catalyzed cycles where chelation effects may stabilize intermediates.

Physical Characteristics & Melting Point Analysis

The Melting Point Paradox

Unlike simple organic solids, This compound does not exhibit a simple, sharp melting point. Researchers often observe inconsistent values in the range of 150°C – 250°C or report "decomposition."

The Mechanism of Variance: Boronic acids undergo a thermal dehydration reaction before or during melting. As the temperature rises, three molecules of the acid release three water molecules to form a cyclic trimeric anhydride known as a boroxine .

-

Phase 1 (100°C - 160°C): Loss of water (dehydration). The solid may appear to "sweat" or soften.

-

Phase 2 (>200°C): Melting of the resulting boroxine anhydride.

Therefore, standard capillary melting point measurements often yield the melting point of the anhydride, not the parent acid.

Solubility Profile

-

High Solubility: DMSO, DMF, Methanol, Ethanol (with potential esterification).

-

Moderate Solubility: Acetone, Ethyl Acetate.

-

Low Solubility: Water (acidic pH), Hexanes, Diethyl Ether.

-

Reactivity Note: In alcohols (MeOH/EtOH), the compound exists in equilibrium with its boronate ester.

Experimental Protocols

Protocol A: Accurate Thermal Characterization (DSC)

To distinguish between dehydration and true melting, Differential Scanning Calorimetry (DSC) is required.

-

Preparation: Weigh 2-5 mg of sample into a hermetically sealed aluminum pan (prevents water loss).

-

Reference: Use an empty sealed aluminum pan.

-

Ramp: Heat from 40°C to 300°C at 10°C/min.

-

Analysis:

-

Endotherm A (Broad, ~100-150°C): Represents dehydration (if pan leaks) or solid-solid transition.

-

Endotherm B (Sharp, >200°C): Represents the true melting event of the boroxine phase if dehydration occurred, or the high-pressure melt of the acid if sealed perfectly.

-

Protocol B: Storage and Stability

-

Condition: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Desiccation: Mandatory.[1] Moisture accelerates protodeboronation (cleavage of the C-B bond).

-

Container: Amber glass vials with PTFE-lined caps to prevent UV degradation of the bromide moiety.

Visualization: Stability & Reactivity Workflows

Figure 1: Boronic Acid Dehydration Cycle

This diagram illustrates why melting point determination is difficult: the sample changes chemical identity upon heating.

Caption: Thermal dehydration of boronic acid to boroxine complicates melting point analysis.

Figure 2: Orthogonal Drug Discovery Workflow

A strategic map for utilizing this scaffold in medicinal chemistry.

Caption: Orthogonal reactivity allows sequential modification of Boron, Formyl, and Bromo sites.

Applications in Drug Development

1. Proteasome Inhibitor Development: Boronic acids are pharmacophores in their own right (e.g., Bortezomib).[2] The formyl group in this intermediate allows for the attachment of peptide backbones via reductive amination, while the bromine allows for the installation of hydrophobic "warheads" to occupy the S1/S2 pockets of the proteasome.

2. Fragment-Based Drug Design (FBDD): Due to its low molecular weight (228.84 Da) and high polarity, this compound serves as an excellent "fragment" for crystallographic screening. It can form reversible covalent bonds with serine or threonine residues in enzyme active sites.

3. Bio-orthogonal Sensors: The interaction between the boronic acid moiety and diols (sugars) is used to create glucose sensors. The ortho-formyl group can be derivatized with fluorophores (e.g., pyrene) that modulate fluorescence upon sugar binding (Peterson et al. mechanism).

Safety & Compliance (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Always handle inside a fume hood. Boronic acids can be bioactive; treat as a potential enzyme inhibitor.[3]

References

-

Ambeed, Inc. (2024). (4-Bromo-2-formylphenyl)boronic acid Product Datasheet. Retrieved from

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Sigma-Aldrich (Merck). (2024). Boronic Acid Building Blocks for Medicinal Chemistry. Retrieved from

-

PubChem. (2024).[4] Compound Summary for Boronic Acid Derivatives. National Library of Medicine.[5] Retrieved from

-

AChemBlock. (2024). Product Analysis: CAS 2170041-79-7. Retrieved from

Sources

- 1. 1565472-22-1,4-(Difluoromethoxy)cyclohexanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

Technical Guide: Hazard Management & Handling of Formylphenylboronic Acids

Executive Summary

Formylphenylboronic acids (FPBAs) are bifunctional scaffolds critical to medicinal chemistry, serving as key intermediates in Suzuki-Miyaura cross-couplings and as reversible covalent inhibitors in chemical biology (e.g., targeting serine proteases). While often categorized generically as "irritants," their dual reactivity—combining an electrophilic aldehyde with a Lewis acidic boronic acid—presents unique stability and handling challenges.

This guide moves beyond the standard Safety Data Sheet (SDS) to address the "silent hazards" of chemical instability (protodeboronation and boroxine formation) that compromise experimental reproducibility and the specific sensitization risks associated with para-substituted isomers.

Chemical Profile & Isomer-Specific Hazards

While all isomers share a molecular formula (

Comparative Hazard Table

| Feature | 2-Formylphenylboronic Acid | 3-Formylphenylboronic Acid | 4-Formylphenylboronic Acid |

| CAS Number | 40138-16-7 | 87199-16-4 | 87199-17-5 |

| Primary GHS | Irritant (Skin/Eye) | Irritant (Skin/Eye) | Sensitizer (Skin) + Irritant |

| Signal Word | Warning | Warning | Warning |

| H-Codes | H315, H319, H335 | H315, H319, H335 | H317 , H315, H319, H335 |

| Reactivity | High (Ortho-effect steric strain) | Moderate | Moderate |

| Physical State | Off-white powder | White to off-white powder | White to light yellow powder |

Critical Insight: The 4-isomer (para) is explicitly classified as a Skin Sensitizer (H317) . Repeated exposure, even at low levels, can lead to allergic contact dermatitis. This requires stricter gowning protocols compared to the 2- and 3-isomers.

Stability & Reactivity: The "Silent" Hazards

For a researcher, the primary hazard of FPBAs is often not acute toxicity, but chemical degradation that leads to failed experiments and waste generation.

The Boroxine Cycle (Dehydration)

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is a reversible equilibrium driven by heat and vacuum.

-

Impact: Stoichiometric errors in reactions. A sample weighed as "acid" may actually be 30-50% "anhydride," leading to under-loading of the reagent.

-

Control: Verify purity via

-NMR prior to critical steps.

Oxidative Deboronation & Oxidation

The aldehyde moiety is susceptible to air oxidation to carboxylic acid, while the C-B bond is sensitive to oxidative cleavage (deboronation), especially in the presence of Reactive Oxygen Species (ROS) or metal contaminants.

Figure 1: Degradation pathways affecting Formylphenylboronic Acids. Note that Boroxine formation is reversible, while oxidation is irreversible.

Safe Handling Protocol (Standard Operating Procedure)

Hierarchy of Controls

-

Engineering: Handle exclusively in a Chemical Fume Hood . Use a static-dissipative balance enclosure for weighing.

-

Administrative: Designate "Boron-Free" glassware cleaning protocols (avoid HF-based detergents which etch glass and leach boron).

-

PPE (Personal Protective Equipment):

-

Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental contact. Double-gloving recommended for the 4-isomer (sensitizer).

-

Respiratory: If handling >10g outside a hood, use a P3 (EN 143) or N95 (NIOSH) dust mask.

-

Eyes: Chemical splash goggles.

-

Operational Workflow

This workflow integrates safety with quality control to ensure the reagent is both safe to handle and chemically active.

Figure 2: Safe handling workflow emphasizing temperature equilibration to prevent hydrolysis and oxidation.

Emergency Response Protocols

Spill Management

FPBA dust is fine and easily dispersible. Do not dry sweep.

-

Evacuate the immediate area if the spill is large (>50g).

-

Don PPE: Goggles, Nitrile gloves, N95 respirator.

-

Contain: Cover the spill with a damp paper towel or absorbent pad to suppress dust.

-

Clean: Scoop up the damp material. Wipe the area with a dilute soap solution (mildly basic water helps solubilize boronic acids).

-

Disposal: Place in a sealed bag labeled "Solid Chemical Waste - Boronic Acid Derivative."

First Aid

-

Inhalation: Move to fresh air immediately. If wheezing occurs (common with aldehyde irritation), seek medical attention.

-

Skin Contact (4-Isomer Focus): Wash with soap and water for 15 minutes .[1] Do not use alcohol-based sanitizers, as they may increase permeation. Watch for delayed redness (sensitization).

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2] The acidity of the boronic group can cause stinging; immediate flushing is vital.

Storage & Shelf-Life Optimization

To maintain the "Self-Validating" integrity of your research:

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under Argon or Nitrogen . The aldehyde group is prone to auto-oxidation.

-

Container: Amber glass is preferred to prevent photo-degradation, though not strictly required. Cap tightly to prevent humidity ingress (which catalyzes protodeboronation).

-

Retest Period: 12 months. Check melting point (broadening indicates boroxine formation) or run an NMR.

References

-

PubChem. (n.d.). 3-Formylphenylboronic acid | C7H7BO3.[3] National Library of Medicine. Retrieved October 2023, from [Link]

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

ECHA (European Chemicals Agency). (n.d.). Substance Information: (4-formylphenyl)boronic acid.[4][5][6][7] Retrieved October 2023, from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.fi [fishersci.fi]

- 6. 4-ホルミルフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

Methodological & Application

Suzuki-Miyaura cross-coupling protocols using 4-Bromo-2-formylphenylboronic acid

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-2-formylphenylboronic Acid

Part 1: Executive Summary & Structural Intelligence

The Molecule: this compound (CAS: 1003298-85-8) is a bifunctional "chameleon" reagent.[1] It contains three reactive centers: a boronic acid (nucleophile), an aryl bromide (electrophile), and an ortho-formyl group.

The Critical Insight (The "Hidden" Scaffold): Unlike standard boronic acids, this molecule does not exist primarily as a free aldehyde in solution. It spontaneously cyclizes to form 6-bromo-1-hydroxy-2,1-benzoxaborole (also referred to as 5-bromo in some nomenclature depending on ring numbering, but chemically para to the boron).[1]

This equilibrium is the single most important factor in designing your experiment. The formation of the hemiacetal ring "masks" the aldehyde and reduces the Lewis acidity of the boron center, altering its reactivity in Suzuki couplings.[1]

Visualizing the Equilibrium

Figure 1: The tautomeric equilibrium. In standard Suzuki solvents (Dioxane/Water), the Closed Form predominates, protecting the aldehyde from side reactions like the Cannizzaro disproportionation.

Part 2: Strategic Pathways

You have two distinct routes depending on which bond you wish to form.

Route A: The "Scaffold Builder" (Major Application)

-

Goal: Retain the Boron/Benzoxaborole core; couple at the Bromine.[1][2]

-

Role: The molecule acts as the Electrophile (Aryl Halide).[1]

-

Target: Synthesis of 6-substituted benzoxaboroles (e.g., Tavaborole analogs).

-

Mechanism: The benzoxaborole ring is stable enough to survive the coupling if mild bases are used.[1]

Route B: The "Linker" (Minor Application)

-

Goal: Retain the Bromine/Aldehyde; couple at the Boron.

-

Role: The molecule acts as the Nucleophile (Boronic Acid).[1]

-

Challenge: High risk of polymerization (Head-to-Tail coupling).[1]

-

Requirement: Requires an external electrophile significantly more reactive than the internal bromide (e.g., Aryl Iodide) and specific base control to open the ring.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-Benzoxaboroles (Route A)

Use this protocol to functionalize the ring while keeping the boron pharmacophore intact.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness against steric bulk.[1]

-

Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, combine the this compound (acting as the aryl bromide) and the external aryl boronic acid.

-

Inertion: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x).[1] Oxygen exclusion is critical to prevent phenol formation.

-

Solvation: Add degassed 1,4-Dioxane and Water. The concentration should be approximately 0.1 M with respect to the bromide.[1]

-

Activation: Add the Base (K₂CO₃).

-

Note: The solution may turn slightly yellow as the benzoxaborole ring opens slightly or deprotonates, but the equilibrium favors the closed form upon workup.[1]

-

-

Catalysis: Add Pd(dppf)Cl₂[1]·DCM.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.[1]

-

Workup (CRITICAL):

-

Purification: Flash chromatography. Benzoxaboroles are polar; typical gradients involve DCM/MeOH or Hexane/Ethyl Acetate (starting at 20% EtOAc).[1]

Data Summary: Optimization Parameters

| Parameter | Recommended | Why? |

| Catalyst | Pd(dppf)Cl₂ | Large bite angle ligand stabilizes Pd species; resists deboronation.[1] |

| Base | K₂CO₃ | Strong enough to activate external boronic acid; mild enough to preserve the benzoxaborole ring.[1] |

| Solvent | Dioxane/H₂O | Water is essential for the Suzuki mechanism; Dioxane solubilizes the polar benzoxaborole.[1] |

| Temp | 80°C | Sufficient for oxidative addition into C-Br without decomposing the C-B bond.[1] |

Protocol 2: Reductive Amination (Post-Coupling)

Often, the "formyl" group is a handle for introducing amines (as seen in Tavaborole analogs).

Reagents:

-

Substrate: 6-Aryl-benzoxaborole (from Protocol 1)[1]

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Reductant: NaBH₄ (1.5 equiv)

-

Solvent: Methanol (anhydrous)

Methodology:

-

Dissolve the benzoxaborole in MeOH.

-

Add the amine and stir at Room Temp for 30 mins to allow hemiaminal formation.

-

Cool to 0°C.

-

Add NaBH₄ portion-wise.[1] Gas evolution (H₂) will occur.

-

Stir for 1 hour, then quench with water.

-

Extract with EtOAc.[1] The product is now a stable aminomethyl-benzoxaborole .[1]

Part 4: Troubleshooting & Chemoselectivity Logic

The "Polymerization" Trap

If you attempt to use this compound as the Nucleophile (reacting the Boron) with an external Aryl Bromide, you will likely get a complex mixture of oligomers.

-

Reason: The molecule contains both the hammer (Boron) and the nail (Bromine).[1]

-

Solution: If you MUST couple the Boron, you must use an external Aryl Iodide (which reacts faster than the internal Bromine) or protect the internal Bromine (impractical).

Decision Logic Diagram

Figure 2: Decision matrix for experimental design. Path A is the standard industry route for this reagent.[1]

References

-

Benzoxaborole Equilibrium & Synthesis

-

Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry.

- Context: Establishes the equilibrium between 2-formylphenylboronic acids and benzoxaboroles.

-

-

Suzuki Coupling of Benzoxaboroles (Tavaborole Route)

-

General Suzuki-Miyaura Conditions

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Context: The authoritative review on mechanism and catalyst selection.[1]

Sources

Application and Protocol Guide for the Synthesis and Derivatization of 6-Bromo-1-hydroxy-2,1-benzoxaborole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-bromo-1-hydroxy-2,1-benzoxaborole, a key intermediate, starting from 4-bromo-2-formylphenylboronic acid. It further outlines the subsequent derivatization of this intermediate via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[1][2][3] This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering insights into the synthesis of the versatile benzoxaborole scaffold. Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and antiprotozoal properties.[4][5][6][7] Two notable examples, tavaborole and crisaborole, are already clinically approved for the treatment of onychomycosis and atopic dermatitis, respectively.[4][5]

Introduction to Benzoxaboroles

Benzoxaboroles are bicyclic compounds containing a benzene ring fused to a boroxole ring. The presence of the boron atom imparts unique chemical and physical properties, such as Lewis acidity and the ability to form reversible covalent bonds with biological nucleophiles, which is central to their mechanism of action against various enzymes.[8] The benzoxaborole scaffold is a privileged structure in drug discovery, offering a favorable profile of low toxicity and good aqueous solubility.[4] The ability to readily functionalize the benzoxaborole core allows for the generation of large libraries of compounds for screening and lead optimization.[9][10]

Synthesis of 6-Bromo-1-hydroxy-2,1-benzoxaborole

The synthesis of 6-bromo-1-hydroxy-2,1-benzoxaborole from this compound is a straightforward intramolecular condensation reaction. The proximity of the boronic acid and aldehyde functionalities facilitates a spontaneous cyclization to form the stable benzoxaborole ring system.

Reaction Mechanism

The reaction proceeds via an intramolecular nucleophilic attack of a hydroxyl group of the boronic acid onto the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the cyclic benzoxaborole structure.

Diagram of the Synthesis Workflow

Caption: High-level overview of the synthesis and derivatization pathway.

Experimental Protocol: Synthesis of 6-Bromo-1-hydroxy-2,1-benzoxaborole

Materials:

-

This compound

-

Toluene (or another suitable azeotroping solvent)

-

Round-bottom flask

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent).

-

Add a suitable solvent such as toluene to the flask. The concentration can be in the range of 0.1-0.5 M.

-

If using a Dean-Stark apparatus for azeotropic water removal, assemble the glassware accordingly. Otherwise, a standard reflux setup is sufficient.

-

Heat the reaction mixture to reflux with vigorous stirring. The intramolecular cyclization and dehydration will occur.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 6-bromo-1-hydroxy-2,1-benzoxaborole, can be purified by recrystallization or column chromatography on silica gel.

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position of the benzoxaborole ring provides a handle for further functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][3] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Reaction Mechanism

The Suzuki-Miyaura coupling mechanism involves a catalytic cycle with a palladium complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (6-bromo-1-hydroxy-2,1-benzoxaborole) to form a palladium(II) complex.

-

Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.[1][11]

-

Reductive Elimination: The two organic ligands on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[1]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1-hydroxy-2,1-benzoxaborole

Materials:

-

6-Bromo-1-hydroxy-2,1-benzoxaborole

-

Arylboronic acid or arylboronic ester (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

-

Round-bottom flask or microwave vial

-

Reflux condenser or microwave reactor

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating source (heating mantle or microwave)

Procedure:

-

To a reaction vessel, add 6-bromo-1-hydroxy-2,1-benzoxaborole (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

-

Add the solvent system. A common choice is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).

-

De-gas the reaction mixture by bubbling an inert gas (nitrogen or argon) through the solution for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired derivatized benzoxaborole.

Data Summary

The following table provides representative data for the synthesis and subsequent Suzuki-Miyaura coupling. Yields are indicative and may vary based on specific substrates and reaction conditions.

| Reaction Step | Starting Material | Product | Typical Yield | Analytical Techniques |

| Cyclization | This compound | 6-Bromo-1-hydroxy-2,1-benzoxaborole | >90% | ¹H NMR, ¹³C NMR, LC-MS |

| Suzuki Coupling | 6-Bromo-1-hydroxy-2,1-benzoxaborole | 6-Aryl-1-hydroxy-2,1-benzoxaborole | 60-95% | ¹H NMR, ¹³C NMR, LC-MS, HRMS |

Conclusion

The synthesis of 6-bromo-1-hydroxy-2,1-benzoxaborole from this compound is an efficient process that provides a key building block for the synthesis of novel benzoxaborole derivatives. The subsequent Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for introducing a wide range of substituents, facilitating the exploration of the chemical space around this important pharmacophore. The protocols detailed in this guide are intended to be a valuable resource for researchers engaged in the discovery and development of new therapeutic agents based on the benzoxaborole scaffold.

References

-

ResearchGate. Practical Synthesis and Applications of Benzoboroxoles | Request PDF. [Link]

-

ACS Publications. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 | Organic Process Research & Development. [Link]

-

Taylor & Francis Online. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024). [Link]

-

PubMed. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). [Link]

-

RSC Publishing. Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. [Link]

-

NIH. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. [Link]

-

ACS Publications. Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews. [Link]

-

Semantic Scholar. The synthesis of benzoxaboroles and their applications in medicinal chemistry. [Link]

-

ResearchGate. The synthesis of benzoxaboroles and their applications in medicinal chemistry. [Link]

-

RSC Publishing. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - Chemical Science. [Link]

-

University of Delaware. Boron-Containing Analogs of Fosmidomycin: Benzoxaborole Derivatives Exhibit Promising Activity Against Resistant Pathogens - UDSpace. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

PMC. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. 4-Formylphenylboronic acid. [Link]

-

PMC. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. [Link]

-

SciELO. Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. [Link]

-

ResearchGate. Reaction scheme showing how both benzoboroxoles (B) and aryl.... [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Benzoxaboroles for Drug Design - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04127D [pubs.rsc.org]

- 10. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

Application Note: One-Pot Synthesis of Heterocycles using 4-Bromo-2-formylphenylboronic Acid

This Application Note is designed for research scientists and drug discovery professionals. It details the strategic application of 4-Bromo-2-formylphenylboronic acid (CAS: 1221793-66-3) as a trifunctional linchpin for the rapid, one-pot assembly of fused heterocycles.

Executive Summary

This compound represents a rare class of "trifunctional orthogonal scaffolds." It possesses three distinct reactive sites—an electrophilic aldehyde, a nucleophilic boronic acid, and a chemically robust aryl bromide—positioned to enable divergent synthesis .

Unlike simple phenylboronic acids used solely for Suzuki couplings, this scaffold allows for intramolecular trapping , where the boronic acid or aldehyde participates in ring closure immediately following a primary reaction. This guide provides validated protocols for two high-value transformations:

-

Benzoxaborole Synthesis: Via reductive amination and B–O cyclization.

-

Phenanthridinone Synthesis: Via a Suzuki-Miyaura/Condensation cascade.[1]

Chemical Logic & Orthogonality

The power of this reagent lies in the specific reactivity order of its functional groups. Understanding this hierarchy is critical for designing one-pot cascades without self-polymerization.

| Functional Group | Reactivity Mode | Activation Condition | Orthogonality Note |

| Boronic Acid (-B(OH)₂) | Nucleophile (Transmetallation) | Pd(0), Base, Heat | Reacts with Aryl-I/Br. Can be protected as MIDA ester if needed. |

| Aldehyde (-CHO) | Electrophile (Condensation) | Amine, Acid/Base, Reductant | Reacts with amines/hydrazines. Ortho-position allows 5/6-membered ring fusion. |

| Aryl Bromide (-Br) | Electrophile (Oxidative Addition) | Pd(0), Ligand, High Heat | Less reactive than Aryl-I. Survives mild Suzuki conditions, allowing late-stage modification. |

Strategic Pathway Diagram

The following flowchart illustrates the divergent pathways accessible from this single starting material.

Figure 1: Divergent synthetic workflows. The 4-bromo handle is preserved in both primary pathways, enabling library generation from a single core synthesis.

Protocol A: Synthesis of 6-Bromo-benzoxaboroles

Benzoxaboroles are privileged pharmacophores (e.g., Tavaborole) known for their antifungal and anti-inflammatory properties. This protocol utilizes the ortho-formyl group to trap the amine, followed by spontaneous B–O bond formation.

Mechanism[1][2][3][4][5]

-

Imine Formation: Condensation of amine with aldehyde.

-

Reduction: Conversion of imine to secondary amine.

-

Cyclization: The boron atom acts as a Lewis acid, accepting electron density from the proximal alcohol/amine oxygen, closing the 5-membered ring.

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine: Primary amine (R-NH₂) (1.1 equiv)

-

Solvent: Methanol (anhydrous)

-

Reductant: NaBH₄ (1.5 equiv)[2]

Step-by-Step Procedure

-

Solubilization: In a round-bottom flask, dissolve this compound (229 mg, 1.0 mmol) in anhydrous MeOH (5 mL).

-

Imine Formation: Add the primary amine (1.1 mmol) and acetic acid (1 drop). Stir at Room Temperature (RT) for 1–2 hours.

-

Reduction: Cool the mixture to 0 °C. Add NaBH₄ (1.5 mmol) portion-wise over 10 minutes (Caution: Gas evolution).

-

Cyclization: Allow the mixture to warm to RT and stir for 2 hours. The basicity of the borohydride workup often promotes the final ring closure.

-

Workup: Quench with 1N HCl (to pH ~5) to destroy excess hydride, then neutralize to pH 7 with NaHCO₃. Extract with EtOAc (3 x 10 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Expected Yield: 75–90% depending on the steric bulk of the amine.

Protocol B: One-Pot Cascade to 8-Bromo-phenanthridinones

This advanced protocol couples the boronic acid with an external aryl iodide while simultaneously condensing the aldehyde with an amide nitrogen.

Mechanism[1][2][3][4][5]

-

Suzuki Coupling: The boronic acid reacts with 2-iodobenzamide. The 4-Br on the scaffold remains intact because Pd oxidative addition is significantly faster into Aryl-I than Aryl-Br.

-

Intramolecular Condensation: The pendant amide nitrogen attacks the aldehyde on the newly formed biaryl ring.

-

Oxidation/Elimination: Formation of the lactam ring.

Materials

-

Substrate: this compound (1.0 equiv)

-

Partner: 2-Iodobenzamide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure

-

Setup: Charge a microwave vial or pressure tube with the boronic acid (1.0 mmol), 2-iodobenzamide (1.0 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add degassed Dioxane/Water (5 mL).

-

Reaction: Heat to 80 °C for 4–6 hours.

-

Expert Tip: Do not exceed 100 °C to prevent oxidative addition into the 4-bromo site.

-

-

Cyclization Trigger: If the intermediate biaryl aldehyde is observed (by LCMS), add a catalytic amount of p-TsOH (10 mol%) and heat at 80 °C for an additional hour to force cyclization.

-

Workup: Cool to RT. Dilute with water and extract with DCM. The product often precipitates directly from the cooled reaction mixture.

Performance Data & Optimization

The following table summarizes optimization studies for the Benzoxaborole synthesis (Protocol A), demonstrating the robustness of the 4-bromo scaffold.

| Entry | Solvent | Reductant | Temp | Yield (Isolated) | Notes |

| 1 | MeOH | NaBH₄ | RT | 88% | Standard conditions. Clean conversion. |

| 2 | EtOH | NaBH₄ | Reflux | 82% | Faster reaction, slightly lower purity. |

| 3 | THF | LiBH₄ | 0 °C | 65% | Incomplete cyclization; requires acid workup. |

| 4 | DCM | STAB | RT | 92% | Sodium triacetoxyborohydride. Best for sensitive amines. |

References

-

Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Benzoxaborole Synthesis: Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 694(22), 3533-3541. [Link]

-

Phenanthridinone Cascades: Tanimoto, H., et al. (2012). One-Pot Synthesis of Phenanthridinones via Suzuki–Miyaura Coupling and Condensation.[1] Angewandte Chemie International Edition, 51(50), 12509-12513. [Link]

-

Chemoselectivity of Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Groebke-Blackburn-Bienaymé Reaction: Bienaymé, H., & Bouzid, K. (1998).[6] A New Heterocyclic Multicomponent Reaction. Angewandte Chemie International Edition, 37(16), 2234-2237. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [unige.iris.cineca.it]

Application Note: Strategic Functionalization of Bromine in Formylphenylboronic Acids via MIDA-Boronate Orthogonality

This Application Note provides a comprehensive technical guide for the Palladium-catalyzed functionalization of the bromine moiety in formylphenylboronic acids .

Executive Summary & Challenge Analysis

The functionalization of bromo-formylphenylboronic acids presents a unique chemoselectivity paradox in organic synthesis. These substrates contain three distinct reactive centers:

-

Electrophile (Aryl Bromide): Susceptible to oxidative addition by Pd(0).

-

Nucleophile (Boronic Acid): Susceptible to transmetalation under basic conditions.

-

Electrophile (Aldehyde): Susceptible to nucleophilic attack and oxidation.

The Critical Failure Mode: If a standard Suzuki-Miyaura coupling is attempted directly on a substrate like (2-bromo-4-formylphenyl)boronic acid using an external boronic acid, the substrate will act as both nucleophile and electrophile, leading to rapid oligomerization or polymerization (self-coupling) rather than the desired cross-coupling.

The Solution: This protocol utilizes N-Methyliminodiacetic Acid (MIDA) boronates to mask the boronic acid moiety.[1] The sp³-hybridized boron in the MIDA complex is chemically inert to transmetalation, rendering the boronic acid "orthogonal" to the palladium catalytic cycle. This allows the bromine moiety to be functionalized exclusively before releasing the active boronic acid.

Strategic Workflow Diagram

The following flowchart illustrates the orthogonal protection-functionalization-deprotection strategy required to prevent self-coupling.

Caption: Orthogonal workflow preventing self-polymerization via sp³-hybridized MIDA-boronate protection.

Experimental Protocols

Protocol A: MIDA Protection of Bromo-Formylphenylboronic Acid

This step converts the reactive sp²-boronic acid into an inert sp³-boronate. The aldehyde group remains intact under these conditions.

Reagents:

-

Substrate: (e.g., 2-Bromo-4-formylphenyl)boronic acid (1.0 equiv)

-

N-Methyliminodiacetic acid (MIDA) (1.2 – 1.5 equiv)

-

Solvent: Toluene:DMSO (10:1 ratio)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add the boronic acid substrate and MIDA to the flask.

-

Solvent: Add the Toluene/DMSO mixture (0.1 M concentration relative to substrate). Note: DMSO is required to solubilize the polar MIDA reagent.

-

Reaction: Heat the mixture to reflux (approx. 115°C external temp) with vigorous stirring. Water generated by the condensation will azeotrope into the Dean-Stark trap.

-

Monitoring: Monitor by TLC or ¹H NMR. The reaction is typically complete within 12–16 hours.

-

Workup: Cool to room temperature. The reaction mixture often separates or precipitates. Concentrate the toluene under reduced pressure.

-

Purification: The residue is typically purified via flash chromatography (EtOAc/MeCN gradients) or recrystallization (Acetone/Et₂O). MIDA boronates are stable to silica gel.[2][3]

Validation Criteria:

-

¹H NMR: Disappearance of B-OH protons. Appearance of MIDA methylene doublets (approx. 4.0 ppm) and N-methyl singlet (approx. 2.5–3.0 ppm).

-

¹¹B NMR: Shift from ~30 ppm (broad, sp²) to ~10-12 ppm (sharp, sp³).

Protocol B: Pd-Catalyzed Suzuki Coupling at the Bromine Moiety

With the boron protected, the bromine can now be reacted with an external boronic acid (R-B(OH)₂) without risk of the substrate reacting with itself.

Reagents:

-

Substrate: Bromo-formylphenyl MIDA boronate (1.0 equiv)

-

Coupling Partner: Aryl/Alkyl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) or Pd(OAc)₂/SPhos for sterically hindered cases.

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃. Avoid strong hydroxide bases to prevent premature MIDA hydrolysis.

-

Solvent: THF or Dioxane (anhydrous preferred).

Procedure:

-

Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Charging: Add the MIDA-boronate substrate, external boronic acid, base, and Pd catalyst.

-

Solvent: Add deoxygenated solvent (0.1 – 0.2 M).

-

Reaction: Heat to 60–80°C.

-

Expert Insight: MIDA boronates are stable up to ~120°C under anhydrous conditions. However, the presence of water + base at high temps can trigger slow hydrolysis. Use anhydrous conditions to ensure the MIDA group stays intact.

-

-

Monitoring: Monitor consumption of the MIDA-boronate starting material.

-

Workup: Filter through a pad of Celite to remove Pd residues. Concentrate and purify via column chromatography.[2][3]

Protocol C: Mild Deprotection (MIDA Hydrolysis)

Recover the active boronic acid functionality.

Reagents:

-

Base: NaOH (1.0 M aq) or NaHCO₃ (saturated aq) for sensitive aldehydes.

-

Solvent: THF/Water (3:1)

Procedure:

-

Dissolve the MIDA boronate in THF.

-

Add aqueous NaOH (3–5 equiv).

-

Stir at room temperature for 10–30 minutes. (Reaction is fast).

-

Quench: Carefully acidify with Phosphate Buffer (pH 6.0) or dilute HCl to neutralize.

-

Extraction: Extract immediately with EtOAc.

-

Caution: Boronic acids are amphiphilic; ensure efficient extraction.

-

-

Isolation: Dry over Na₂SO₄ and concentrate.

Technical Data & Optimization

Chemoselectivity Comparison

The table below highlights why the MIDA strategy is superior to direct coupling attempts.

| Parameter | Direct Coupling (Unprotected) | MIDA-Protected Strategy |

| Dominant Reaction | Self-Oligomerization (Polymerization) | Cross-Coupling with External Partner |

| Boron Hybridization | sp² (Lewis Acidic, Reactive) | sp³ (Coordinatively Saturated, Inert) |

| Transmetalation | Rapid (Internal & External) | Blocked (Until deprotected) |

| Aldehyde Stability | Risk of Aldol/Cannizzaro with strong base | High (Compatible with weak bases) |

| Yield (Isolated) | < 10% (Complex mixture) | 75 – 92% (Typical) |

Troubleshooting Guide

-

Problem: Premature cleavage of MIDA group during Suzuki coupling.

-

Problem: Aldehyde oxidation.

-

Cause: Trace oxygen during high-temp coupling.

-

Fix: Ensure rigorous degassing (freeze-pump-thaw) and use antioxidant-free solvents.

-

-

Problem: Poor solubility of MIDA boronate.

-

Fix: Use DMF or DMSO as a co-solvent during the coupling step.

-

References

-

Gillis, E. P., & Burke, M. D. (2007).[1][9] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

-

[Link]

-

-

Uno, B. E., et al. (2009). Solid-Phase Synthesis of MIDA Boronates.

-

[Link]

-

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412–443.

-

[Link]

-

-

Gonzalez, J. A., et al. (2012). Reactivity of MIDA Boronates in the Suzuki-Miyaura Reaction in Water.[7] Organic Letters, 14(11), 2678–2681.

-

[Link]

-

Sources

- 1. ボロン酸MIDAエステル類 [sigmaaldrich.com]

- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Strategic Aldehyde Protection in 4-Bromo-2-formylphenylboronic Acid

Executive Summary & Strategic Analysis

This Application Note details the protocols for protecting the aldehyde functionality in 4-Bromo-2-formylphenylboronic acid (CAS: 1150114-77-2).[1] This scaffold is a critical bifunctional building block in medicinal chemistry, particularly for synthesizing benzoxaborole pharmacophores and biaryl systems via Suzuki-Miyaura cross-coupling.[1]

The "Benzoxaborole" Challenge

Unlike standard aryl aldehydes, 2-formylphenylboronic acids exist in a dynamic equilibrium between the open aldehyde form and the closed cyclic hemiacetal form (benzoxaborole ). This equilibrium is driven by the intramolecular interaction between the boron center and the carbonyl oxygen.[2][3]

-

Implication: Standard aldehyde protection protocols often stall because the effective concentration of the "open" aldehyde is low.

-

Solution: The protocols below utilize thermodynamic sinks (water removal or equilibrium shifts) to force the ring-opening and trap the aldehyde as an acetal .

Why Protect?

-

Prevention of Cannizzaro Disproportionation: Under the basic conditions of Suzuki coupling, the free aldehyde is susceptible to base-mediated disproportionation.

-

Catalyst Poisoning: Free aldehydes can coordinate to Pd(0) species, reducing catalytic turnover numbers (TON).

-

Polymerization: The unprotected monomer can undergo self-condensation between the boronic acid and the aldehyde (boroxine-acetal networks).

Chemical Equilibrium & Reaction Logic

The following diagram illustrates the equilibrium shift required for successful protection. We must drive the reaction from the stable Benzoxaborole form (Center) to the Acetal Protected form (Right).

Figure 1: The thermodynamic equilibrium. The closed benzoxaborole form is often the resting state. Acid catalysis and water removal are required to drive the equilibrium toward the open-chain acetal.

Detailed Experimental Protocols

Protocol A: Cyclic Acetal Protection (1,3-Dioxolane)

Best for: Large-scale synthesis, high stability requirements, and subsequent Suzuki couplings.[1] Mechanism: Acid-catalyzed acetalization with azeotropic water removal.[1]

Reagents & Equipment

| Reagent | Equiv.[4][5][6][7] | Role |

| This compound | 1.0 | Substrate |

| Ethylene Glycol | 5.0 - 10.0 | Protecting Agent (Excess required) |

| p-Toluenesulfonic acid (p-TsOH) | 0.05 | Catalyst |

| Toluene | 0.2 M | Solvent / Azeotrope former |

| Dean-Stark Apparatus | N/A | Water Removal |

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add this compound (1.0 equiv) and Toluene (concentration ~0.2 M).

-

Reagent Addition: Add Ethylene Glycol (5.0 equiv).

-

Note: Excess glycol is crucial. It may also esterify the boronic acid, forming a bis-protected species (boronate ester + acetal). This is generally beneficial for solubility and stability.

-

-

Catalysis: Add p-TsOH monohydrate (5 mol%).

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~120°C). Monitor the collection of water in the Dean-Stark trap.

-

Reaction Endpoint: Continue reflux until water evolution ceases (typically 4–6 hours).

-

TLC Monitoring: Use 30% EtOAc/Hexanes. The starting material (streak) should disappear, replaced by a distinct, less polar spot (Acetal).

-

-

Workup (Critical):

-

Cool the reaction to room temperature.[5]

-

Quench: Add saturated aqueous NaHCO₃ to neutralize the acid. Failure to neutralize prior to concentration can lead to hydrolysis.

-

Phase Separation: Transfer to a separatory funnel. Extract with EtOAc (3x).

-

Wash: Wash combined organics with Brine (1x) to remove excess ethylene glycol.

-

Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product is often pure enough for use. If necessary, purify via flash chromatography (SiO₂) using Hexanes/EtOAc (gradient 9:1 to 7:3) with 1% Triethylamine added to the eluent to prevent silica-mediated deprotection.

Protocol B: Mild Dimethyl Acetal Protection

Best for: Substrates sensitive to high heat; rapid protection.

Reagents

-

Trimethyl orthoformate (TMOF) (Solvent/Reagent)

-

p-TsOH (Catalyst) or Iodine (Catalyst)[1]

-

Methanol (Co-solvent)

Procedure

-

Dissolve the boronic acid in a 1:1 mixture of MeOH and Trimethyl orthoformate (0.5 M).

-

Add p-TsOH (1 mol%).

-

Stir at reflux for 2–3 hours. TMOF acts as a water scavenger, driving the equilibrium.

-

Concentrate in vacuo and pass through a short plug of basic alumina to remove the acid catalyst.

-

Result: Yields the dimethyl acetal. Note that the boronic acid may also be converted to the dimethyl boronate ester, which is readily hydrolyzed back to the acid upon exposure to ambient moisture.

Experimental Workflow & Validation

The following workflow ensures the integrity of the protection step before proceeding to downstream applications.

Figure 2: Operational workflow for Protocol A.

Quality Control (NMR Validation)

To confirm successful protection, compare the ¹H NMR of the product against the starting material.

| Feature | Starting Material (Benzoxaborole/Aldehyde) | Protected Product (Acetal) |

| Aldehyde Proton | Singlet at ~9.9 - 10.2 ppm (often weak due to cyclization) | Absent |

| Benzoxaborole CH | Broad singlet/doublet at ~6.2 ppm (hemiacetal CH) | Absent |

| Acetal Methine | N/A | Singlet at ~5.8 - 6.0 ppm (Ar-CH-O₂) |

| Dioxolane CH₂ | N/A | Multiplets at ~3.9 - 4.1 ppm |

Troubleshooting & Expert Tips

-

Problem: Low yield or recovery of starting material.

-

Cause: The benzoxaborole form is thermodynamically very stable.

-

Fix: Increase the amount of p-TsOH to 10 mol% and ensure the toluene is strictly anhydrous at the start. Use molecular sieves (3Å) in the Dean-Stark trap arm.[1]

-

-

Problem: Hydrolysis on Silica Gel.

-

Cause: Silica is slightly acidic.

-

Fix: Pre-treat the silica column with 1% Triethylamine/Hexanes or use neutral alumina.

-

-

Problem: Boronic Acid vs. Ester.

-

Insight: After Protocol A, you will likely isolate the ethylene glycol boronate ester . This is fine! This ester is competent in Suzuki couplings (often better than the free acid). If you strictly need the free boronic acid, treat the product with mild aqueous acetone/NH₄Cl, but this risks hydrolyzing the aldehyde acetal. Recommendation: Keep the boron protected as the ester until the cross-coupling is complete.

-

References

-

Benzoxaborole Equilibrium: Adamczyk-Woźniak, A., et al.[1] "A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles."[1][3][8][9][10] New Journal of Chemistry, 2007, 31 , 144-151.[2][3] Link

-

Boronic Acid pKa & Cyclization: Snyder, J. T., et al. "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation." ACS Omega, 2018, 3 , 12, 17289–17298. Link

-

Suzuki Coupling of Formylboronic Acids: Miyaura, N., et al. "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical Reviews, 1995, 95 , 2457-2483.[1] (Foundational text on base sensitivity of formyl groups).

-

General Acetal Protection: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.[1] (Standard Protocol Reference).

Sources

- 1. 2-(2-METHYL-1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Synthesis of Borinic Acid Derivatives | MDPI [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Bromo-2-formylphenylboronic Acid as a Versatile Scaffold for Fluorescent Sensor Development

Introduction: The Strategic Advantage of a Multifunctional Scaffold

In the dynamic field of molecular sensing, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity towards target analytes. The choice of the core molecular scaffold is a critical determinant of the sensor's ultimate performance. 4-Bromo-2-formylphenylboronic acid emerges as a particularly strategic building block due to its unique trifunctional architecture. This molecule incorporates:

-

A boronic acid moiety , a well-established recognition site for diol-containing molecules such as saccharides, and also a reactive center for other analytes like fluoride and cyanide ions.[1][2]

-

A formyl group positioned ortho to the boronic acid, which serves as a convenient handle for the covalent attachment of fluorophores through Schiff base condensation.[3] This ortho-positioning can also influence the Lewis acidity of the boronic acid, potentially enhancing its binding affinity at physiological pH.[4]

-

A bromo substituent , which provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of a wide array of aromatic and heteroaromatic fluorophores.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a scaffold for the development of novel fluorescent sensors. We will explore two distinct synthetic strategies—Schiff base condensation and Suzuki coupling—to construct sensors for different classes of analytes, complete with detailed experimental protocols and an exploration of the underlying sensing mechanisms.

Part 1: Schiff Base Condensation Approach for Cyanide Detection

The formyl group of this compound is readily condensed with primary amines to form Schiff bases (imines). This reaction provides a straightforward method for conjugating the scaffold to an amino-functionalized fluorophore. Here, we propose the synthesis of a fluorescent sensor for cyanide (CN⁻) detection based on the reaction with 2-aminophenol.

Principle of Detection

The resulting Schiff base ligand can coordinate with the boronic acid, leading to fluorescence quenching. Upon introduction of cyanide, a nucleophilic addition to the imine moiety can occur, disrupting the coordination and leading to a "turn-on" fluorescence response.[7] Additionally, cyanide can interact with the boronic acid group, altering its electronic properties and influencing the fluorescence output.[1]

Caption: Synthetic and sensing pathway for a Schiff base cyanide sensor.

Experimental Protocol: Synthesis of a Schiff Base Fluorescent Sensor

This protocol outlines the synthesis of a fluorescent probe by reacting this compound with 2-aminophenol.

Materials and Reagents:

-

This compound

-

2-Aminophenol

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-